molecular formula C3Br2N2O2S B13471374 2,4-dibromo-5-nitroThiazole

2,4-dibromo-5-nitroThiazole

Cat. No.: B13471374
M. Wt: 287.92 g/mol
InChI Key: KCBCYYUNLTZFJW-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-nitroThiazole is an organic compound with the molecular formula C3HBr2N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a nitro group at position 5 on the thiazole ring. It is known for its pale-yellow color and pyridine-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-nitroThiazole typically involves the bromination of 5-nitrothiazole. One common method is the diazotization of 2-amino-5-nitrothiazole in the presence of sulfuric acid and copper sulfate, followed by treatment with sodium bromide . Another method involves the bromination of 5-nitrothiazole using bromine in acetic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Mechanism of Action

The mechanism of action of 2,4-dibromo-5-nitroThiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The bromine atoms can participate in halogen bonding, affecting the compound’s binding to molecular targets . The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-nitroThiazole is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. Its combination of bromine and nitro groups makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C3Br2N2O2S

Molecular Weight

287.92 g/mol

IUPAC Name

2,4-dibromo-5-nitro-1,3-thiazole

InChI

InChI=1S/C3Br2N2O2S/c4-1-2(7(8)9)10-3(5)6-1

InChI Key

KCBCYYUNLTZFJW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)[N+](=O)[O-])Br

Origin of Product

United States

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